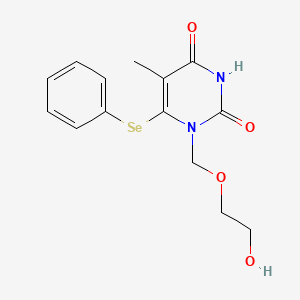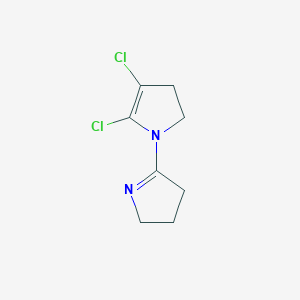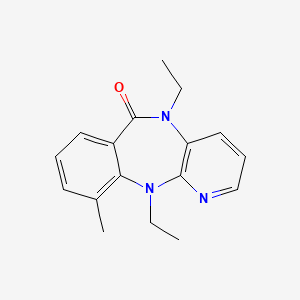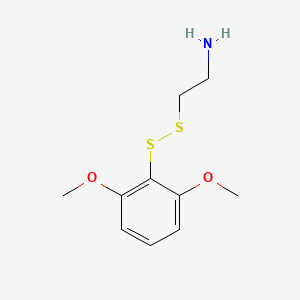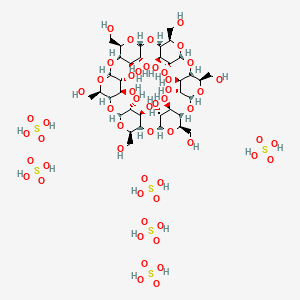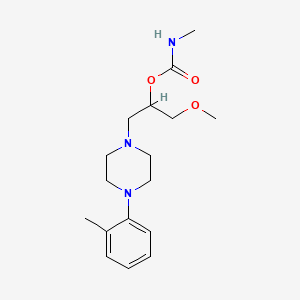
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a compound that belongs to the class of amides It is characterized by the presence of a decanamide backbone with a hydroxyamino and oxoethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the oxoethyl group may participate in redox reactions, altering the chemical environment and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-decanamide
- N-isobutyl-2E-decenamide
- N-(2-hydroxyethyl)decanamide
Uniqueness
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73912-89-7 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]decanamide |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-8-9-11(15)13-10-12(16)14-17/h17H,2-10H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
ATZNPBOFDYDVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)


